molecular formula C18H15N5S B12150545 3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12150545
M. Wt: 333.4 g/mol
InChI Key: YRDDNVKIZIIQGN-UHFFFAOYSA-N
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Description

3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a unique combination of naphthyl, pyridyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then reacted with naphthylmethyl chloride under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological targets, such as enzymes and receptors, can lead to inhibition or activation of specific pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of naphthyl, pyridyl, and triazole groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a versatile compound with diverse applications in various fields .

Biological Activity

3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a naphthylmethylthio group and a pyridyl group. The presence of these substituents is significant as they can enhance the lipophilicity and alter the pharmacokinetic properties of the compound.

Property Value
Molecular FormulaC17H16N4S
Molecular Weight312.39 g/mol
CAS Number[Not available]
Melting Point[Not available]
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of pyridyl and naphthyl derivatives with triazole precursors. The synthetic pathway typically includes:

  • Formation of the triazole ring via cyclization.
  • Introduction of the naphthylmethylthio group through nucleophilic substitution.
  • Final amination step to yield the target compound.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various pathogens:

  • Gram-positive bacteria : Exhibited MIC values ranging from 3.09 to 500 µg/mL.
  • Fungi : Showed effective inhibition against common fungal strains.

Anticancer Activity

The compound has also demonstrated cytotoxic effects against several cancer cell lines. For instance:

  • Colon carcinoma (HCT-116) : IC50 value of 6.2 µM.
  • Breast cancer (T47D) : IC50 values of 43.4 µM and 27.3 µM for different derivatives.

These findings suggest that the compound may interfere with cellular mechanisms involved in cancer proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450s and other key metabolic enzymes involved in drug metabolism and pathogen survival.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A study compared the antimicrobial activity of several triazole derivatives against standard antibiotics. Results showed that certain derivatives had comparable or superior activity against resistant strains.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that compounds containing similar structural features to this compound exhibited significant cytotoxicity, indicating potential for development as anticancer agents.

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H15N5S/c19-23-17(16-10-3-4-11-20-16)21-22-18(23)24-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,19H2

InChI Key

YRDDNVKIZIIQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CC=N4

Origin of Product

United States

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